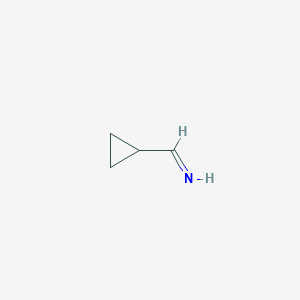
Cyclopropanemethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanemethanimine is an organic compound characterized by a cyclopropane ring attached to a methanimine group The unique structure of cyclopropane, with its three-membered ring, imparts significant strain and reactivity to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropanemethanimine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with formaldehyde under acidic conditions. Another method includes the use of cyclopropylcarbinol and ammonia in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropanemethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxaldehyde.
Reduction: Reduction reactions can convert this compound to cyclopropylmethylamine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.
Major Products:
Oxidation: Cyclopropanecarboxaldehyde
Reduction: Cyclopropylmethylamine
Substitution: Various cyclopropyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopropanemethanimine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of cyclopropanemethanimine involves its interaction with various molecular targets. The strained cyclopropane ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The imine group can form Schiff bases with aldehydes and ketones, facilitating further chemical transformations.
Comparación Con Compuestos Similares
Cyclopropanemethanimine can be compared with other cyclopropane derivatives such as:
Cyclopropane: A simple cycloalkane with significant ring strain.
Cyclopropylamine: A primary amine with a cyclopropane ring.
Cyclopropanecarboxaldehyde: An aldehyde derivative of cyclopropane.
Uniqueness: this compound’s combination of a cyclopropane ring and an imine group makes it unique among cyclopropane derivatives
Propiedades
Número CAS |
55625-05-3 |
|---|---|
Fórmula molecular |
C4H7N |
Peso molecular |
69.11 g/mol |
Nombre IUPAC |
cyclopropylmethanimine |
InChI |
InChI=1S/C4H7N/c5-3-4-1-2-4/h3-5H,1-2H2 |
Clave InChI |
PIJQBGOSKZKPPO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
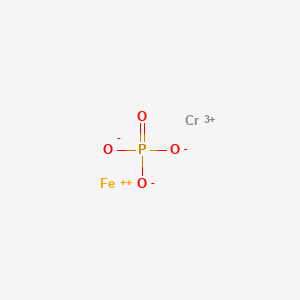
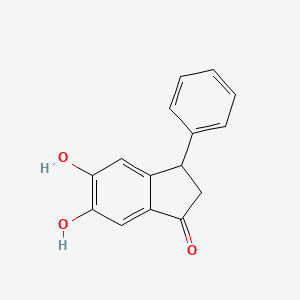
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
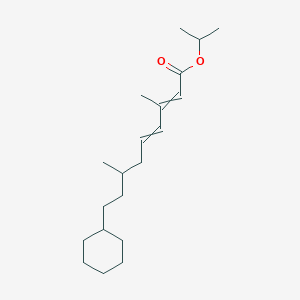
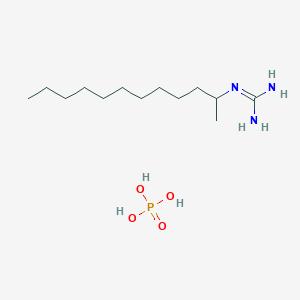
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)

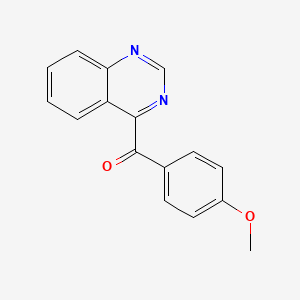
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
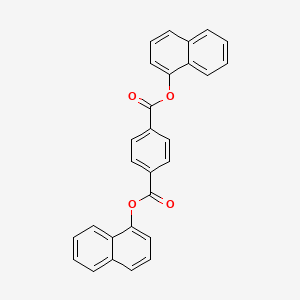
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

